molecular formula C3H10N2 B13744093 1,1,3,3-tetradeuteriopropane-1,3-diamine

1,1,3,3-tetradeuteriopropane-1,3-diamine

Cat. No.: B13744093
M. Wt: 78.15 g/mol
InChI Key: XFNJVJPLKCPIBV-RRVWJQJTSA-N
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Description

1,1,3,3-Tetradeuteriopropane-1,3-diamine is a deuterated derivative of propane-1,3-diamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine can be synthesized through the amination of deuterated acrylonitrile followed by hydrogenation of the resulting deuterated aminopropionitrile . The reaction typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound involves the large-scale amination of deuterated acrylonitrile, followed by catalytic hydrogenation. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,3,3-Tetradeuteriopropane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetradeuteriopropane-1,3-diamine involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds .

Comparison with Similar Compounds

Uniqueness: 1,1,3,3-Tetradeuteriopropane-1,3-diamine is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for isotopic labeling, mechanistic studies, and the development of stable compounds in various fields .

Properties

Molecular Formula

C3H10N2

Molecular Weight

78.15 g/mol

IUPAC Name

1,1,3,3-tetradeuteriopropane-1,3-diamine

InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i2D2,3D2

InChI Key

XFNJVJPLKCPIBV-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])N)N

Canonical SMILES

C(CN)CN

Origin of Product

United States

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